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Compound of Interest

Compound Name: Coumarin 480

Cat. No.: B156194

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 480 NHS ester is a blue-emitting fluorescent dye that can be covalently attached to
proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS)
ester functional group reacts with primary amines, such as the side chain of lysine residues and
the N-terminus of polypeptides, to form a stable amide bond. This labeling technique is widely
used in various biological research and drug development applications, including fluorescence
microscopy, immunofluorescence assays, flow cytometry, and fluorescence resonance energy
transfer (FRET) studies.

These application notes provide a detailed protocol for the successful labeling of proteins with
Coumarin 480 NHS ester, including reagent preparation, reaction conditions, purification of the
conjugate, and determination of the degree of labeling.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group
of the NHS ester, leading to the formation of a stable amide bond and the release of N-
hydroxysuccinimide.
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For successful and reproducible protein labeling, it is crucial to carefully control and document
experimental parameters. The following table summarizes the key quantitative data for labeling
proteins with Coumarin 480 NHS ester.

Parameter Recommended Value Notes

Higher concentrations
Protein Concentration 1-10 mg/mL generally lead to better
labeling efficiency.

The optimal ratio should be
Molar Ratio (Dye:Protein) 5:1t0 20:1 determined empirically for

each protein.

) 0.1 M Sodium Bicarbonate or Avoid buffers containing
Reaction Buffer ) ) ]
Phosphate Buffer primary amines (e.g., Tris).

Crucial for the reactivity of
Reaction pH 8.3-85 primary amines and stability of
the NHS ester.

Reaction Temperature Room Temperature (20-25°C)

) ] Can be extended for proteins
Incubation Time 1 -2 hours _ _ _
with less accessible amines.

Anhydrous Dimethylformamide
Solvent for Dye Stock (DMF) or Dimethyl Sulfoxide Prepare fresh before use.
(DMSO0)

Size-Exclusion
Purification Method Chromatography (e.qg., To remove unconjugated dye.
Sephadex G-25), Dialysis

] 4°C for short-term, -20°C or Protect from light and avoid
Storage of Conjugate
-80°C for long-term repeated freeze-thaw cycles.

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a generic IgG antibody with
Coumarin 480 NHS ester. This protocol can be adapted for other proteins.
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Materials

e Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

o Coumarin 480 NHS ester

¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

 Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
e Spectrophotometer

e Microcentrifuge tubes

Reagent Preparation

e Protein Solution:
o Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

o If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into
the Reaction Buffer by dialysis or buffer exchange chromatography.

e Coumarin 480 NHS Ester Stock Solution:

o Allow the vial of Coumarin 480 NHS ester to warm to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately
before use. For example, add 10 pL of solvent to 100 pg of the dye. Vortex briefly to
dissolve completely.

Protein Labeling Procedure

o Determine the amount of dye to use:
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o Calculate the volume of the dye stock solution needed to achieve the desired molar
excess. The optimal molar ratio of dye to protein should be determined experimentally, but
a starting point of 10:1 to 15:1 is recommended.

o Example Calculation:

Protein: IgG (Molecular Weight = 150,000 g/mol )

= Protein amount: 1 mg

= Moles of Protein =1 mg / 150,000 g/mol = 6.67 x 10~° mol

» Desired Molar Ratio = 15:1 (Dye:Protein)

» Moles of Dye =15 * 6.67 x 10~° mol = 1.0 x 10~7 mol

= Coumarin 480 NHS ester (MW = 355 g/mol )

» Mass of Dye = 1.0 x 10~7 mol * 355 g/mol = 3.55 x 10-> g = 35.5 ug

» Volume of 10 mg/mL dye stock = 35.5 pg / 10 pg/pl = 3.55 uL

e Labeling Reaction:

o Add the calculated volume of the Coumarin 480 NHS ester stock solution to the protein
solution.

o Mix gently by pipetting up and down or by brief vortexing.

o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein

e Prepare the size-exclusion column:

o Equilibrate a Sephadex G-25 column (or similar) with an appropriate buffer (e.g., PBS, pH
7.4) according to the manufacturer's instructions.

e Separate the conjugate:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b156194?utm_src=pdf-body
https://www.benchchem.com/product/b156194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Apply the reaction mixture to the top of the equilibrated column.

o Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will
typically elute in the first colored fractions, while the smaller, unconjugated dye molecules
will be retained on the column and elute later.

o Collect the fractions containing the purified conjugate.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to
each protein molecule, can be determined spectrophotometrically.

o Measure Absorbance:

o Measure the absorbance of the purified protein-dye conjugate at 280 nm (Azs0) and at the
maximum absorption wavelength (Amax) of Coumarin 480 (~385-400 nm in aqueous
buffers).

e Calculate the Concentration of the Dye:
o Concentration of Dye (M) = Amax / (¢_dye * path length)

» Note: The molar extinction coefficient (¢_dye) for Coumarin 480 NHS ester is not
readily available. As an estimation, the molar extinction coefficient of the parent
compound, Coumarin 480, in a polar solvent can be used. This value is approximately
25,000 M~tcm™1, This is an assumption and the actual value for the conjugate may
differ.

e Calculate the Concentration of the Protein:

o To accurately determine the protein concentration, the contribution of the dye's
absorbance at 280 nm must be corrected for.

o Corrected Az2so = A2s0 - (Amax * CF280)

= Note: The correction factor (CFzso) for Coumarin 480 NHS ester is not readily available.
It is defined as the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax.
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Without a specific value, an accurate correction is not possible. For a rough estimation,
one might assume a CFzso based on other blue-emitting dyes, but this will introduce

inaccuracies.

o Concentration of Protein (M) = Corrected Azso / (¢_protein * path length)

» ¢ protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, € =
210,000 M~icm™1).

e Calculate the Degree of Labeling (DOL):
o DOL = (Concentration of Dye) / (Concentration of Protein)

An optimal DOL is typically between 2 and 8 for antibodies. Over-labeling can lead to
fluorescence quenching and may affect the biological activity of the protein.

Mandatory Visualization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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